Di(Pentafluorophenyl) (ethy1enedioxy)diacetate
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Overview
Description
Di(Pentafluorophenyl) (ethy1enedioxy)diacetate is a chemical compound with the molecular formula C18H8F10O6 and a molar mass of 510.24 g/mol . It is known for its unique structure, which includes two pentafluorophenyl groups and an ethylenedioxy bridge. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di(Pentafluorophenyl) (ethy1enedioxy)diacetate typically involves the reaction of pentafluorophenol with ethylenedioxy diacetate under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistent quality and efficiency. The compound is then purified using techniques such as distillation or crystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Di(Pentafluorophenyl) (ethy1enedioxy)diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The pentafluorophenyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Di(Pentafluorophenyl) (ethy1enedioxy)diacetate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is utilized in biochemical assays and as a probe for studying enzyme activities.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Di(Pentafluorophenyl) (ethy1enedioxy)diacetate involves its interaction with specific molecular targets and pathways. The pentafluorophenyl groups enhance the compound’s reactivity and binding affinity to various biological molecules. This allows it to act as an effective reagent in biochemical assays and as a potential therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Di(Pentafluorophenyl) (ethy1enedioxy)diacetate include:
- Di(pentafluorophenyl) carbonate
- Di(pentafluorophenyl) oxalate
- Di(pentafluorophenyl) malonate
Uniqueness
What sets this compound apart from these similar compounds is its unique ethylenedioxy bridge, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific applications where other compounds may not be as effective .
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2-[2-[2-oxo-2-(2,3,4,5,6-pentafluorophenoxy)ethoxy]ethoxy]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H8F10O6/c19-7-9(21)13(25)17(14(26)10(7)22)33-5(29)3-31-1-2-32-4-6(30)34-18-15(27)11(23)8(20)12(24)16(18)28/h1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVYOIKWZICKBZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)OCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H8F10O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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